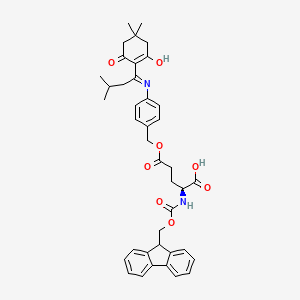

Fmoc-Glu(ODmab)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-36(45)18-17-32(38(46)47)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,46,47)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDQEOLPKMRQEQ-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718515 | |

| Record name | (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268730-86-5 | |

| Record name | (2S)-5-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Glu(ODmab)-OH: Structure, Properties, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, commonly known as Fmoc-Glu(ODmab)-OH. This document details its chemical structure, physicochemical properties, and its application in solid-phase peptide synthesis (SPPS), with a focus on experimental protocols and logical workflows.

Chemical Structure and Properties

This compound is a derivative of glutamic acid where the α-amino group is protected by a base-labile Fmoc group, and the γ-carboxyl group is protected by an ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester. The ODmab group is a hydrazine-labile protecting group, providing an orthogonal protection strategy in Fmoc-based SPPS.

Chemical Structure:

Physicochemical and Analytical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester | |

| Synonyms | Fmoc-L-Glu(ODmab)-OH | [1] |

| CAS Number | 268730-86-5 | [1] |

| Molecular Formula | C₄₀H₄₄N₂O₈ | |

| Molecular Weight | 680.79 g/mol | |

| Appearance | White to slight yellow to beige powder | |

| Purity (TLC) | ≥98% | |

| Purity (HPLC) | ≥96.0% | |

| Enantiomeric Purity | ≥99.5% | |

| Assay (Acidimetric) | ≥95.0% | |

| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | |

| Storage Temperature | 2-8°C, sealed in dry conditions. For stock solutions: use within 6 months at -80°C or 1 month at -20°C. |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-SPPS, particularly for the synthesis of complex peptides, such as cyclic peptides and peptides with side-chain modifications. The orthogonality of the ODmab protecting group, being stable to the piperidine used for Fmoc removal and the trifluoroacetic acid (TFA) used for final cleavage from most resins, allows for selective deprotection of the glutamic acid side chain while the peptide remains attached to the solid support.

Experimental Protocol: Coupling of this compound

This protocol outlines a standard procedure for the incorporation of this compound into a peptide sequence during Fmoc-SPPS.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 15-30 minutes.

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, 2.95 equivalents) and a base (e.g., NMM, 6 equivalents) to the amino acid solution.

-

Allow the activation to proceed for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Wash the peptide-resin with DCM (2-3 times) and then DMF (2-3 times).

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Experimental Protocol: Cleavage of the ODmab Protecting Group

The ODmab group is selectively removed using hydrazine. This deprotection can be performed in a batchwise or continuous-flow manner.

Materials:

-

Peptide-resin containing a Glu(ODmab) residue

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

UV-Vis Spectrophotometer (for monitoring)

Procedure (Batchwise):

-

Preparation of Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in DMF.

-

Deprotection Reaction:

-

Swell the peptide-resin in DMF.

-

Drain the DMF and add the 2% hydrazine solution to the resin (approximately 25 mL per gram of resin).

-

Stopper the reaction vessel and agitate for 3 minutes at room temperature.

-

Drain the solution.

-

-

Repetitive Treatment: Repeat the hydrazine treatment two more times, or until the deprotection is complete.

-

Monitoring: The progress of the deprotection can be monitored by measuring the UV absorbance of the drained solution at 290 nm. The reaction is complete when no further release of the indazole by-product is observed.

-

Washing: After complete deprotection, wash the peptide-resin thoroughly with DMF to remove any residual hydrazine and the by-products.

-

Neutralization (for subsequent on-resin cyclization): If the free carboxylate is to be used for on-resin cyclization, wash the resin with a 5% DIPEA solution in DMF to convert the hydrazinium salt to the DIPEA salt.

Procedure (Continuous Flow):

-

Setup: Pack the peptide-resin in a column.

-

Deprotection: Flow a 2% hydrazine monohydrate solution in DMF through the column at a flow rate of approximately 3 mL/min.

-

Monitoring: Continuously monitor the absorbance of the eluant at 290 nm using a flow cell. The reaction is complete when the absorbance returns to the baseline.

-

Washing: Flush the column with DMF until the baseline is stable.

Workflow and Mechanistic Diagrams

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: Workflow for the incorporation of this compound in SPPS.

ODmab Protecting Group Cleavage

Caption: Two-step mechanism for the deprotection of the ODmab group.

Potential Side Reactions and Considerations

When using this compound, researchers should be aware of potential side reactions:

-

Pyroglutamate Formation: Peptides with an N-terminal Glu(ODmab) residue can be susceptible to cyclization to form a pyroglutamyl residue if the N-terminal α-amino group is left unprotected for an extended period.

-

Aspartimide Formation: Similar to other side-chain esters of aspartic acid, the corresponding Fmoc-Asp(ODmab)-OH can be prone to aspartimide formation, particularly at Asp-Gly or Asp-Ser sequences. While this is less of a concern for glutamic acid derivatives, it is a point to consider in the broader context of using Dmab-protected amino acids.

-

Sluggish Cleavage: In some sequence-dependent cases, the 1,6-elimination step of the ODmab cleavage can be slow. In such instances, washing the resin with 20% DIPEA in 90:10 DMF/water has been suggested to facilitate the cleavage.

Conclusion

This compound is a versatile and valuable reagent for advanced peptide synthesis. Its key feature is the orthogonally protected γ-carboxyl group, which allows for selective deprotection on the solid support, enabling the synthesis of complex peptide architectures. By understanding its properties and employing the appropriate experimental protocols, researchers can effectively utilize this building block to achieve their synthetic goals in drug discovery and development.

References

Fmoc-Glu(ODmab)-OH: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications

Fmoc-Glu(ODmab)-OH is a pseudorthogonally protected derivative of glutamic acid, instrumental in advanced Solid-Phase Peptide Synthesis (SPPS). Its primary application lies in the synthesis of complex peptides, including cyclic peptides (head-to-tail and side-chain-to-side-chain), branched peptides, and other modified peptides requiring selective deprotection of the glutamic acid side chain. The key to its utility is the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) protecting group. This group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for cleavage from many resins, but it can be selectively cleaved under mild hydrazinolytic conditions. This orthogonality allows for on-resin modifications of the glutamic acid side chain, a critical step in the synthesis of many bioactive peptides and peptidomimetics.

The deprotection of the ODmab group is achieved using a solution of 2% hydrazine monohydrate in N,N-dimethylformamide (DMF). A significant advantage of this protecting group is that the deprotection process can be monitored in real-time by spectrophotometry, as the cleavage releases a chromophoric byproduct. This feature allows for precise control over the reaction and ensures complete deprotection before subsequent synthetic steps.

Quantitative Data on Performance

The efficiency of peptide synthesis is paramount in research and drug development. Below is a summary of typical performance data associated with the use of this compound in SPPS.

| Parameter | Typical Value/Range | Notes |

| Coupling Efficiency | >98% | Dependent on coupling reagent, peptide sequence, and resin. Standard activators like HBTU/HOBt or DIC/Oxyma are effective. |

| ODmab Deprotection Time | 15-60 minutes | Monitored by UV absorbance at 290 nm until a stable baseline is reached. |

| ODmab Deprotection Yield | >95% | Generally high under standard conditions (2% hydrazine in DMF). |

| Purity of Crude Cyclic Peptide | 50-80% | Highly dependent on the peptide sequence, cyclization conditions, and purification method. |

Experimental Protocols

On-Resin Deprotection of the ODmab Group

This protocol outlines the selective removal of the ODmab protecting group from a peptide synthesized on a solid support.

Materials:

-

Peptidyl-resin containing a Glu(ODmab) residue

-

2% (v/v) hydrazine monohydrate in DMF

-

DMF for washing

-

Spectrophotometer with a flow cell (optional, for real-time monitoring)

Procedure:

-

Swell the peptidyl-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 2% hydrazine/DMF solution to the resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature.

-

Monitoring:

-

Batchwise: After 15 minutes, take a small aliquot of the supernatant and measure its absorbance at 290 nm. Repeat every 15 minutes until the absorbance plateaus, indicating the completion of the reaction.

-

Continuous Flow: If using a synthesizer with a UV detector, continuously monitor the eluent at 290 nm until the absorbance returns to the baseline.

-

-

Once the deprotection is complete, drain the hydrazine solution.

-

Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove any residual hydrazine and the cleavage byproduct.

-

The resin is now ready for the next step, such as on-resin cyclization or side-chain modification.

On-Resin Side-Chain to Side-Chain Cyclization

This protocol describes the formation of a lactam bridge between a deprotected glutamic acid and a lysine residue on the solid support.

Materials:

-

Peptidyl-resin with deprotected Glu and Lys side chains (e.g., from Glu(ODmab) and Lys(Dde) deprotection)

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

DMF

Procedure:

-

Ensure the peptidyl-resin with the deprotected side chains is well-swollen in DMF.

-

In a separate vessel, prepare the activation solution:

-

Dissolve the coupling reagent (3 equivalents relative to resin loading) in DMF.

-

Add the base (6 equivalents) to the solution.

-

-

Add the activation solution to the peptidyl-resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the cyclization reaction by taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC-MS.

-

Once the cyclization is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF, DCM, and methanol.

-

Dry the resin under vacuum. The cyclic peptide can then be cleaved from the resin and purified.

Signaling Pathways and Experimental Workflows

Inhibition of the p53-MDM2 Interaction

A significant application of peptides synthesized using this compound is in the development of stapled peptides as inhibitors of protein-protein interactions. One critical target is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. Stapled peptides that mimic the α-helical region of p53 can bind to MDM2, preventing the degradation of p53 and restoring its tumor-suppressive functions. The synthesis of these stapled peptides often involves on-resin cyclization, for which this compound is a valuable building block.

Caption: Inhibition of the p53-MDM2 interaction by a stapled peptide.

Experimental Workflow for Stapled Peptide Synthesis

The synthesis of a stapled peptide targeting the p53-MDM2 interaction using this compound for on-resin cyclization follows a structured workflow.

Caption: Workflow for the synthesis and evaluation of a stapled peptide.

Conclusion

This compound is an indispensable tool for the synthesis of complex peptides in modern drug discovery and chemical biology. Its unique deprotection chemistry allows for the creation of sophisticated molecular architectures, such as cyclic and stapled peptides, with high precision and control. The ability to monitor the deprotection step in real-time further enhances its utility in both manual and automated peptide synthesis. A thorough understanding of its properties and applications, as outlined in this guide, will enable researchers to leverage this powerful building block to its full potential in the development of novel peptide-based therapeutics and research tools.

An In-depth Technical Guide to the Mechanism of Action of Fmoc-Glu(ODmab)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-Glu(ODmab)-OH, a crucial building block in modern Solid-Phase Peptide Synthesis (SPPS). It delves into the core principles of its application, the mechanism of its unique side-chain protecting group, and detailed protocols for its use, empowering researchers to effectively synthesize complex peptides.

Introduction to Orthogonal Protection in Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the stepwise assembly of amino acids into a desired peptide sequence on a solid support. The most widely adopted strategy is Fmoc/tBu chemistry, which relies on an orthogonal protection scheme. In this approach, the α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of trifunctional amino acids are protected by acid-labile groups, typically derived from tert-butyl (tBu). This orthogonality allows for the selective deprotection of the α-amino group with a mild base (e.g., piperidine) to permit peptide chain elongation, without affecting the side-chain protecting groups. The final cleavage of the peptide from the resin and the removal of all side-chain protecting groups are accomplished in a single step using a strong acid, such as trifluoroacetic acid (TFA).

The Role and Structure of this compound

For the synthesis of complex peptides, such as cyclic or branched peptides, a third dimension of orthogonality is often required. This necessitates the use of side-chain protecting groups that can be removed under conditions that are orthogonal to both the base-labile Fmoc group and the acid-labile tBu groups. This compound is a derivative of glutamic acid designed for this purpose.

The ODmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl) ester is a "super" orthogonally protected group for the γ-carboxyl function of glutamic acid. It is stable to the standard conditions used in Fmoc-SPPS, namely repeated treatments with 20% piperidine in DMF for Fmoc removal and the final cleavage with TFA. The ODmab group is, however, selectively cleaved under mild hydrazinolysis conditions.

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Mechanism of Action: The Two-Step Deprotection of the ODmab Group

The selective removal of the ODmab protecting group is a key feature of its utility in SPPS. The deprotection proceeds via a two-step mechanism initiated by hydrazine[1]:

-

Hydrazinolysis of the ivDde moiety: The first step involves the nucleophilic attack of hydrazine on the enone system of the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) portion of the ODmab group. This leads to the cleavage and release of a stable indazole byproduct.

-

1,6-Elimination: The removal of the ivDde group unmasks a p-aminobenzyl ester. This intermediate is unstable and spontaneously undergoes a 1,6-elimination reaction, releasing the free γ-carboxyl group of the glutamic acid residue and a quinone methide species.

This two-step deprotection mechanism is illustrated in the following diagram:

Caption: The two-step deprotection mechanism of the ODmab group.

Quantitative Data

While extensive quantitative data for every specific application of this compound is sequence-dependent, the following table summarizes typical performance characteristics based on available literature. The deprotection of the ODmab group is generally reported to be quantitative and rapid.

| Parameter | Value/Condition | Reference |

| Coupling Reagents | HBTU/HOBt, HATU, PyBOP | [2][3] |

| Coupling Time | 1 - 2 hours | [2] |

| Coupling Efficiency | Typically >99% (Qualitatively described as "quantitative") | |

| ODmab Deprotection Reagent | 2% Hydrazine monohydrate in DMF | |

| ODmab Deprotection Time (Batchwise) | 3 x 3 minutes | |

| ODmab Deprotection Time (Continuous Flow) | Until UV absorbance at 290 nm returns to baseline | |

| ODmab Deprotection Yield | Quantitative |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound and the subsequent deprotection of the ODmab group in manual SPPS.

Coupling of this compound

This protocol describes a standard coupling procedure using HBTU as the activating agent.

-

Resin Preparation: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

Deprotection of the ODmab Group

This protocol outlines the selective removal of the ODmab group from the glutamic acid side chain.

Batchwise Protocol:

-

Resin Preparation: After completion of the peptide sequence, ensure the N-terminal Fmoc group is either present or has been replaced with a Boc group if further modifications are planned, as hydrazine can also remove the Fmoc group. Wash the resin with DMF.

-

Hydrazine Treatment: Add a solution of 2% (v/v) hydrazine monohydrate in DMF to the resin (approximately 25 mL per gram of resin).

-

Reaction: Agitate the mixture at room temperature for 3 minutes.

-

Filtration: Filter the resin.

-

Repeat: Repeat the hydrazine treatment two more times.

-

Monitoring: The deprotection can be monitored by measuring the UV absorbance of the filtrate at 290 nm, which corresponds to the release of the indazole byproduct.

-

Washing: Thoroughly wash the resin with DMF (5-7 times).

Continuous Flow Protocol:

-

Resin Preparation: Pack the peptidyl-resin in a column.

-

Hydrazine Flow: Flow a 2% (v/v) hydrazine monohydrate solution in DMF through the column at a constant flow rate (e.g., 3 mL/min).

-

Monitoring: Continuously monitor the UV absorbance of the eluant at 290 nm using a flow cell.

-

Completion: The reaction is complete when the absorbance returns to the baseline value.

-

Washing: Flush the column with DMF to remove any remaining reagents.

Potential Side Reactions and Mitigation Strategies

Pyroglutamate Formation

If a Glu(ODmab) residue is located at the N-terminus of a peptide with a free α-amino group, it can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue.

-

Mitigation:

-

Couple the subsequent amino acid immediately after Fmoc deprotection of the N-terminal Glu residue.

-

Keep the N-terminus protected (e.g., with a Boc group) if the ODmab group is to be deprotected.

-

Aspartimide Formation

Similar to Asp residues, Glu(ODmab) can potentially undergo aspartimide formation under basic conditions, although this is less common for glutamic acid.

-

Mitigation:

-

Minimize the exposure time to basic conditions.

-

Use of sterically hindered bases or lower concentrations of piperidine for Fmoc deprotection can be considered.

-

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow of incorporating this compound into an SPPS protocol and a conceptual representation of its role in enabling the synthesis of complex peptides.

Caption: SPPS workflow incorporating this compound.

Conclusion

This compound is a powerful tool in the arsenal of peptide chemists, providing an essential third dimension of orthogonality for the synthesis of complex peptides. Its stability to standard Fmoc-SPPS conditions and its selective and quantitative removal with hydrazine make it an ideal choice for constructing peptides with intricate architectures. A thorough understanding of its mechanism of action, coupled with optimized protocols and an awareness of potential side reactions, will enable researchers to leverage the full potential of this versatile building block in their drug discovery and development efforts.

References

Solubility Profile of Fmoc-Glu(ODmab)-OH: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Overview of the Solubility of Fmoc-Glu(ODmab)-OH in DMF and Other Organic Solvents for Applications in Peptide Synthesis and Drug Development.

This technical guide provides an in-depth analysis of the solubility of this compound, a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is paramount for optimizing coupling efficiencies, minimizing aggregation, and ensuring the successful synthesis of complex peptides. This document is intended for researchers, scientists, and drug development professionals working in the field of peptide chemistry.

Introduction to this compound

N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino}benzyl ester, or this compound, is a derivative of glutamic acid featuring the base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the highly acid-labile 4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-benzyl (ODmab) ester protecting the side-chain carboxyl group. The bulky and hydrophobic nature of both the Fmoc and ODmab protecting groups significantly influences the solubility of this amino acid derivative in various organic solvents commonly employed in peptide synthesis.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively available in peer-reviewed literature. However, qualitative data from commercial suppliers and extrapolated data from structurally similar Fmoc-protected amino acids provide valuable insights into its solubility characteristics.

A key piece of available data indicates that 1 mmole of this compound is "clearly soluble" in 2 mL of N,N-Dimethylformamide (DMF). With a molecular weight of 680.79 g/mol , this can be translated into an approximate quantitative solubility.

Calculation:

-

1 mmole of this compound = 0.68079 g

-

Concentration = 0.68079 g / 2 mL = 0.3404 g/mL or 340.4 mg/mL

-

Molar Concentration = 1 mmole / 2 mL = 0.5 M

The following table summarizes the available solubility data for this compound and other Fmoc-amino acids with bulky, hydrophobic side chains. This comparative data can guide solvent selection for peptide synthesis.

| Fmoc-Amino Acid Derivative | Solvent | Solubility | Concentration (mg/mL) | Concentration (M) | Notes |

| This compound | DMF | Clearly Soluble | ~340 | ~0.5 | Based on supplier data[1][2][3]. |

| Fmoc-Lys(Boc)-OH | DMF | Clearly Soluble | - | 0.5 | Based on supplier data. |

| Fmoc-Lys(Boc)-OH | DMSO | Soluble (≥100.8 mg/mL) | ≥100.8 | ≥0.215 | Quantitative data available. |

| Fmoc-Lys(Boc)-OH | Ethanol | Soluble (≥51 mg/mL) | ≥51 | ≥0.109 | Quantitative data available. |

| Fmoc-Lys(Boc)-OH | Water | Soluble (≥4.69 mg/mL) | ≥4.69 | ≥0.01 | Quantitative data available. |

| Fmoc-Trp(Boc)-OH | Chloroform, DCM, Ethyl Acetate, DMSO, Acetone | Soluble | - | - | Qualitative data. |

| Fmoc-Tyr(tBu)-OH | DMF, DMSO | Soluble | - | - | Qualitative data. |

| Fmoc-D-Tyr(tBu)-OH | DMF | Clearly Soluble | - | 0.5 | Based on supplier data. |

Disclaimer: The solubility of Fmoc-amino acids can be influenced by factors such as temperature, the presence of impurities, and the specific grade of the solvent. The extrapolated data for this compound based on analogues should be considered an estimation, and experimental verification is highly recommended for critical applications.

Experimental Protocol for Solubility Determination

A robust and reliable method for determining the solubility of this compound involves the preparation of a saturated solution followed by quantification of the dissolved solute using High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound

-

Organic solvents (e.g., DMF, NMP, DMSO, DCM)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into a vial.

-

Add a precise volume of the test solvent (e.g., 1.0 mL).

-

Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Equilibrate the suspension in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

-

Preparation of Sample for Analysis:

-

Carefully withdraw a known volume of the supernatant (e.g., 100 µL) without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a known volume of a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the diluent. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Injection: Inject the diluted sample of the saturated solution.

-

Typical HPLC Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A suitable gradient, for example, 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm (for the Fmoc group).

-

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or M).

-

Visualized Experimental Workflow

The following diagrams illustrate the key processes described in this guide.

Conclusion

The solubility of this compound is a critical parameter for its effective use in solid-phase peptide synthesis. While highly soluble in DMF, its behavior in other solvents should be experimentally verified for optimal performance. The provided experimental protocol offers a reliable method for determining its solubility in various solvent systems. A thorough understanding and characterization of the solubility of this and other protected amino acids are essential for the development of robust and efficient peptide synthesis methodologies.

References

Technical Guide: Fmoc-Glu(ODmab)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, applications, and experimental protocols for Fmoc-Glu(ODmab)-OH, a key reagent in advanced peptide synthesis.

Core Properties of this compound

This compound, with the full chemical name N-α-Fmoc-L-glutamic acid γ-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, is a quasi-orthogonally protected glutamic acid derivative.[1] It is particularly valuable in Fmoc solid-phase peptide synthesis (SPPS) for the creation of cyclic and side-chain modified peptides.[2] The Dmab (4-((N-(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)methyl)benzyl) protecting group on the side-chain carboxyl group is stable to the piperidine solutions used for N-terminal Fmoc group removal, but can be selectively cleaved under mild conditions using hydrazine.

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C40H44N2O8 | [3] |

| Molecular Weight | 680.79 g/mol | |

| CAS Number | 268730-86-5 | |

| Appearance | White to light yellow or beige powder | |

| Purity (TLC) | ≥98% | |

| Purity (HPLC) | ≥96.0% | |

| Enantiomeric Purity | ≥99.5% | |

| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | |

| Storage Temperature | 15-25°C |

Experimental Protocol: Selective Deprotection of the ODmab Group

This protocol details the procedure for the selective removal of the Dmab protecting group from the glutamic acid side chain of a peptide synthesized on a solid support. This step is crucial for subsequent on-resin cyclization or side-chain modification.

Reagents:

-

Peptidyl-resin containing a Glu(ODmab) residue

-

Dimethylformamide (DMF), peptide synthesis grade

-

Hydrazine monohydrate

-

Deprotection Solution: 2% hydrazine monohydrate in DMF (v/v)

-

(Optional) Diisopropylethylamine (DIPEA)

-

(Optional) 5% DIPEA in DMF (v/v)

Procedure:

-

Resin Preparation: Following the completion of the linear peptide sequence assembly using standard Fmoc-SPPS, the peptidyl-resin is thoroughly washed with DMF to remove any residual reagents.

-

Deprotection Reaction:

-

Batchwise Method: The resin is treated with the 2% hydrazine/DMF solution (approximately 25 mL per gram of resin). The mixture is allowed to stand at room temperature for a short period (e.g., 3 minutes), after which the solution is drained. This process is repeated until the deprotection is complete.

-

Continuous Flow Method: The 2% hydrazine/DMF solution is passed through the column containing the peptidyl-resin at a constant flow rate (e.g., 3 mL/min).

-

-

Monitoring: The cleavage of the Dmab group can be monitored spectrophotometrically by detecting the release of the indazole by-product in the eluant at a wavelength of 290 nm. The reaction is considered complete when the absorbance at 290 nm returns to baseline.

-

Washing: Upon completion of the deprotection, the resin is extensively washed with DMF to remove all traces of hydrazine and the by-products.

-

(Optional) Salt Conversion: For subsequent coupling reactions, the resulting resin-bound hydrazine salt of the glutamic acid can be converted to a more favorable salt, such as a DIPEA salt, by washing the resin with a 5% DIPEA solution in DMF.

Workflow Visualization

The following diagram illustrates the logical workflow for the utilization of this compound in the on-resin synthesis of a side-chain cyclized peptide.

Caption: Workflow for this compound in cyclic peptide synthesis.

References

An In-Depth Technical Guide to Orthogonally Protected Glutamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonally protected glutamic acid derivatives, their synthesis, and their critical role in modern peptide chemistry and drug development. It details the strategic use of these building blocks in solid-phase peptide synthesis (SPPS), particularly for the creation of complex peptides such as cyclic and branched structures.

Introduction to Orthogonal Protection in Peptide Synthesis

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the various functional moieties of amino acids. The concept of "orthogonality" in protecting group strategy is paramount. It dictates that different protecting groups on a molecule can be selectively removed under distinct chemical conditions, without affecting the others. This allows for precise, site-specific modifications of a growing peptide chain.

Glutamic acid, with its side-chain carboxylic acid, presents a key site for such modifications. Orthogonally protected glutamic acid derivatives are therefore invaluable tools, enabling the synthesis of peptides with unique structural features and enhanced therapeutic properties. The most common strategies involve the use of the 9-fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group for Nα-amino protection, in combination with a variety of protecting groups for the side-chain carboxyl function that are stable to the conditions used for Nα-deprotection.

Key Orthogonally Protected Glutamic Acid Derivatives

The choice of protecting groups for the α-amino and γ-carboxyl functions of glutamic acid is dictated by the overall synthetic strategy. Below are some of the most widely used orthogonally protected glutamic acid derivatives.

Fmoc-Glu(OAll)-OH

-

Nα-Protection: Fmoc (9-fluorenylmethoxycarbonyl), base-labile (typically removed with piperidine).

-

γ-Carboxyl Protection: Allyl (All), removed by palladium-catalyzed reactions.

This derivative is particularly useful in Fmoc-based solid-phase peptide synthesis (SPPS) for the on-resin cyclization of peptides. The allyl group is stable to the piperidine treatment used for Fmoc removal, allowing for the elongation of the peptide chain. Subsequently, the allyl group can be selectively removed to expose the side-chain carboxyl group for cyclization or other modifications.

Boc-Glu(OBzl)-OH

-

Nα-Protection: Boc (tert-butyloxycarbonyl), acid-labile (typically removed with trifluoroacetic acid - TFA).

-

γ-Carboxyl Protection: Benzyl (Bzl), removed by hydrogenolysis or strong acids like HF.

This derivative is a staple in Boc-based SPPS. The benzyl ester provides robust protection for the side-chain carboxyl group during the repetitive acidolytic cleavage of the Boc group.

Fmoc-Glu(ODmab)-OH

-

Nα-Protection: Fmoc (9-fluorenylmethoxycarbonyl).

-

γ-Carboxyl Protection: Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl), removed by hydrazine.

The Dmab ester is an alternative to the allyl ester for orthogonal protection in Fmoc-SPPS. Its removal with a dilute hydrazine solution is highly selective and does not affect acid-labile or base-labile protecting groups. This makes it a valuable tool for the synthesis of cyclic and side-chain modified peptides.[1][2]

Data Presentation: Synthesis and Deprotection of Glutamic Acid Derivatives

The following tables summarize quantitative data for the synthesis and deprotection of key orthogonally protected glutamic acid derivatives.

| Derivative | Starting Materials | Key Reagents | Solvent | Yield | Purity | Reference(s) |

| Fmoc-Glu(OAll)-OH | Fmoc-Glu-OH, Allyl alcohol | DCC, DMAP | DCM | High | ≥ 98% (HPLC) | [3] |

| Boc-Glu(OBzl)-OH | L-Glutamic acid, Benzyl alcohol | H₂SO₄ (catalyst) | - | - | ≥ 98.0% (T) | [4] |

| Novel Glu Analog (6) | Globally protected glutamic acid derivative (4) | 25% TFA, Fmoc-OSu | - | 69% | - |

Table 1: Synthesis of Orthogonally Protected Glutamic Acid Derivatives

| Protecting Group | Deprotection Reagent(s) | Solvent | Time | Temperature | Yield/Purity | Reference(s) |

| Allyl (OAll) | Pd(PPh₃)₄, Phenylsilane | DCM | 2 x 20 min | Room Temp | >98% | |

| Dmab | 2% Hydrazine monohydrate | DMF | 3 x 3 min | Room Temp | Quantitative | |

| Boc | 25-50% TFA | DCM | 20-30 min | Room Temp | - | |

| Fmoc | 20% Piperidine | DMF | 2 x 30 min | Room Temp | - |

Table 2: Deprotection Conditions for Orthogonal Protecting Groups

Experimental Protocols

Synthesis of Fmoc-Glu(OAll)-OH

This protocol describes the esterification of the γ-carboxyl group of Fmoc-protected glutamic acid with allyl alcohol.

Materials:

-

Fmoc-Glu-OH

-

Allyl alcohol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve Fmoc-Glu-OH in DCM.

-

Add allyl alcohol and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC in DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to afford Fmoc-Glu(OAll)-OH as a white solid.

Deprotection of the Allyl (All) Group On-Resin

This protocol details the palladium-catalyzed removal of the allyl protecting group from a peptide synthesized on a solid support.

Materials:

-

Peptide-resin with an allyl-protected glutamic acid residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM)

-

5 mM Sodium diethyldithiocarbamate in DMF

-

DMF

Procedure:

-

Swell the peptide-resin in DCM in a reaction vessel.

-

Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents) and phenylsilane (20 equivalents) in DCM.

-

Purge the resin with nitrogen for 5 minutes.

-

Add the deprotection solution to the resin and incubate for 20 minutes with gentle agitation.

-

Drain the deprotection solution and repeat the treatment with a fresh solution for another 20 minutes.

-

Wash the resin thoroughly with DCM.

-

To remove residual palladium catalyst, wash the resin with a 5 mM solution of sodium diethyldithiocarbamate in DMF.

-

Wash the resin extensively with DMF and then DCM.

-

The resin is now ready for the next step, such as on-resin cyclization.

Deprotection of the Dmab Group On-Resin

This protocol outlines the removal of the Dmab protecting group using hydrazine.

Materials:

-

Peptide-resin with a Dmab-protected glutamic acid residue

-

2% Hydrazine monohydrate in DMF

-

DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

Treat the resin with a solution of 2% hydrazine monohydrate in DMF for 3 minutes at room temperature.

-

Filter the resin and repeat the hydrazine treatment two more times.

-

The progress of the deprotection can be monitored spectrophotometrically by detecting the release of the indazole by-product at 290 nm.

-

Wash the resin thoroughly with DMF.

-

The resin-bound peptide with a free γ-carboxyl group is now ready for further reactions.

Applications in Drug Development and Research

Orthogonally protected glutamic acid derivatives are instrumental in the synthesis of complex peptides with therapeutic potential. A significant application is in the development of peptidomimetic inhibitors targeting protein-protein interactions (PPIs).

Targeting the Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD)

Polo-like kinase 1 (Plk1) is a key regulator of mitosis, and its overexpression is linked to various cancers. The Polo-Box Domain (PBD) of Plk1 is a crucial substrate recognition module, making it an attractive target for anticancer drug development. Peptidomimetics designed to bind to the PBD can disrupt Plk1's function, leading to mitotic arrest and cell death in cancer cells.

Orthogonally protected glutamic acid derivatives are used to synthesize macrocyclic peptides that mimic the binding motif of Plk1 substrates. These cyclic peptides often exhibit enhanced binding affinity and stability compared to their linear counterparts. The glutamic acid side chain can serve as an anchor point for cyclization, creating a conformationally constrained peptide that fits precisely into the PBD binding pocket.

Caption: Plk1 PBD signaling and inhibition.

Synthesis of Cyclic Peptides

The on-resin cyclization of peptides is a powerful technique for creating structurally constrained molecules. Orthogonally protected glutamic acid, in combination with an orthogonally protected lysine or ornithine residue, is commonly employed for the formation of a lactam bridge.

The general workflow involves:

-

Solid-phase synthesis of the linear peptide using Fmoc chemistry.

-

Selective deprotection of the side-chain protecting groups of glutamic acid (e.g., allyl) and lysine (e.g., alloc).

-

On-resin coupling of the now-free side-chain carboxyl and amino groups to form the cyclic peptide.

-

Cleavage of the peptide from the resin and removal of any remaining protecting groups.

Caption: On-resin cyclic peptide synthesis workflow.

Conclusion

Orthogonally protected glutamic acid derivatives are indispensable reagents in the field of peptide chemistry. Their strategic application allows for the synthesis of complex and novel peptide architectures that are of significant interest for drug discovery and development. The ability to perform selective, on-resin modifications opens up a vast chemical space for the creation of peptidomimetics with enhanced stability, selectivity, and therapeutic efficacy. A thorough understanding of the available protecting group strategies and their respective deprotection conditions is crucial for any researcher working in this exciting area.

References

An In-depth Technical Guide to the Core Principles of Using Hydrazine-Labile Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical synthesis, particularly in the realms of peptide chemistry, drug development, and bioconjugation, the strategic use of protecting groups is paramount. Among the diverse arsenal of these chemical tools, hydrazine-labile protecting groups offer a unique combination of stability and mild cleavage conditions, rendering them invaluable for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the fundamental principles governing the application of hydrazine-labile protecting groups, complete with detailed experimental protocols, quantitative data for comparative analysis, and visual diagrams to elucidate key mechanisms and workflows.

Core Principles and Mechanisms

Hydrazine-labile protecting groups are moieties that can be selectively removed from a functional group by treatment with hydrazine (N₂H₄) or its derivatives. The primary advantage of this class of protecting groups lies in their orthogonality to many other common protecting group strategies, such as acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) groups. This orthogonality allows for the selective deprotection of specific sites on a molecule, enabling intricate synthetic pathways for the creation of branched peptides, cyclic peptides, and other complex architectures.

The cleavage mechanism generally involves a nucleophilic attack by hydrazine on an electrophilic center within the protecting group, initiating a cascade of reactions that ultimately liberates the protected functional group. The specific mechanism can vary depending on the structure of the protecting group.

Common Hydrazine-Labile Protecting Groups

A variety of hydrazine-labile protecting groups have been developed to mask different functional groups, primarily amines and thiols. Recent advancements have also explored their use for carboxylic acids.

For Amino Groups: Dde and ivDde

The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) are widely used for the protection of the side-chain amino group of lysine and other diamino acids.[1] They are stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal.[1]

Deprotection Mechanism of Dde: The deprotection of Dde proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the cyclohexanedione ring. This is followed by a cyclization reaction to form a stable pyrazole derivative and release the free amine.

For Thiol Groups: Hqm and Hgm

The (7-hydroxy-4-methylcoumarin-3-yl)methyl (Hqm) and (2-hydroxy-7-methoxy-4-methylquinolin-3-yl)methyl (Hgm) groups are utilized for the protection of cysteine's thiol group.[2][3] These groups are stable during both Fmoc and Boc solid-phase peptide synthesis (SPPS) and can be removed with aqueous hydrazine under mild basic conditions (pH 8.5).[2]

For Carboxylic Acid Groups: Hydrazides

Recent studies have demonstrated the use of hydrazides as protecting groups for carboxylic acids, particularly to suppress the formation of aspartimide side products during peptide synthesis. The hydrazide can be converted back to the carboxylic acid under oxidative conditions.

Quantitative Data on Deprotection

The efficiency of deprotection is influenced by several factors, including the concentration of hydrazine, reaction time, temperature, and the specific protecting group. The following tables summarize available data on the deprotection of Dde and ivDde groups.

| Protecting Group | Hydrazine Conc. | Reaction Time (per treatment) | No. of Treatments | Deprotection Efficiency | Reference |

| Dde | 2% in DMF | 3 min | 3 | High | |

| Dde | 2% in DMF | 10 min | 1 | High | |

| ivDde | 2% in DMF | 3 min | 3 | ~50% | |

| ivDde | 2% in DMF | 5 min | 3 | Marginal increase from 3 min | |

| ivDde | 4% in DMF | 3 min | 3 | Near complete removal | |

| ivDde | 2-10% in DMF | - | - | Partial (~40-50%) |

Note: The efficiency of ivDde removal can be sequence-dependent and may require optimization. Increasing the hydrazine concentration and the number of treatments generally improves the yield.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Lys(Dde)-OH

Materials:

-

Fmoc-Lys(Boc)-OH

-

4 M HCl in dioxane

-

Ethanol

-

2-acetyldimedone (2-(1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione)

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

1 M HCl

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Methanol/Dichloromethane (DCM)

Procedure:

-

Dissolve Fmoc-Lys(Boc)-OH in 4 M HCl/dioxane and stir at room temperature for 2 hours to remove the Boc group.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethanol and add 2-acetyldimedone and DIPEA.

-

Reflux the reaction mixture for 17 hours.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a methanol/DCM gradient to yield Fmoc-Lys(Dde)-OH as a white solid.

Protocol 2: On-Resin Deprotection of Dde/ivDde using Hydrazine

Materials:

-

Peptidyl-resin containing a Dde or ivDde-protected residue

-

Hydrazine monohydrate

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Swell the peptidyl-resin in DMF in a suitable reaction vessel.

-

Prepare a 2-4% (v/v) solution of hydrazine monohydrate in DMF.

-

Drain the DMF from the resin and add the hydrazine solution (approximately 25 mL per gram of resin).

-

Allow the mixture to stand at room temperature for 3-10 minutes.

-

Drain the hydrazine solution.

-

Repeat steps 3-5 two more times for complete removal.

-

Wash the resin thoroughly with DMF (3-5 times).

Workflow and Logical Relationships

The orthogonality of hydrazine-labile protecting groups is a cornerstone of their utility. The following diagram illustrates a typical workflow in solid-phase peptide synthesis (SPPS) where Fmoc is used for N-terminal protection and Dde is used for side-chain protection of a lysine residue, enabling site-specific modification.

Applications in Drug Development and Beyond

The utility of hydrazine-labile protecting groups extends beyond standard peptide synthesis. Their unique cleavage conditions make them valuable tools in various aspects of drug development and chemical biology:

-

Synthesis of Complex Peptides: As highlighted, they are instrumental in the synthesis of cyclic and branched peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.

-

Bioconjugation: Hydrazine-labile linkers can be employed to attach drugs or imaging agents to biomolecules like antibodies, creating antibody-drug conjugates (ADCs) or diagnostic tools. The labile nature of the linker allows for the controlled release of the payload under specific conditions.

-

Combinatorial Chemistry: The mild and specific deprotection conditions are advantageous in the solid-phase synthesis of small molecule libraries for drug discovery.

-

Prodrug Design: While less common, the principle of hydrazone formation and cleavage has been explored in prodrug strategies, where a drug is released upon a change in the chemical environment.

Conclusion

Hydrazine-labile protecting groups represent a powerful and versatile tool for chemists and drug development professionals. Their orthogonality, coupled with mild cleavage conditions, enables the synthesis of complex molecular architectures that would be challenging to access with other methods. A thorough understanding of their properties, deprotection kinetics, and experimental protocols is crucial for their successful implementation in research and development endeavors. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic application of hydrazine-labile protecting groups will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis and medicine.

References

Fmoc-Glu(ODmab)-OH: A Technical Guide to Storage and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Fmoc-Glu(ODmab)-OH, a crucial building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential to ensure the integrity, reactivity, and successful application of this reagent in the synthesis of complex peptides.

Storage Recommendations

The stability of this compound is contingent on appropriate storage conditions, which differ for the solid compound and its solutions.

Solid Compound:

The solid form of this compound is a white to beige powder.[1] To maintain its long-term stability, it should be stored in a tightly sealed container in a dry environment. There are conflicting temperature recommendations from various suppliers, ranging from 2-8°C to 15-25°C. A conservative approach is recommended.

| Parameter | Recommendation | Source |

| Temperature | 15-25°C or as specified by the supplier. | [1] |

| Humidity | Store in a dry environment. | [] |

| Light | Protect from light. | General best practice for chemical reagents. |

Stock Solutions:

Once dissolved, the stability of this compound in solution is more limited. It is highly recommended to prepare fresh solutions before use. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3]

| Storage Temperature | Recommended Maximum Storage Period | Source |

| -20°C | 1 month | |

| -80°C | 6 months |

Handling and Safety

Proper handling procedures are critical to ensure user safety and prevent contamination of the reagent.

Personal Protective Equipment (PPE):

| PPE Item | Specification |

| Gloves | Nitrile or other appropriate chemical-resistant gloves. |

| Eye Protection | Safety glasses or goggles. |

| Lab Coat | Standard laboratory coat. |

Hazard Information:

Based on available safety data, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

In case of accidental exposure, consult the Safety Data Sheet (SDS) and seek medical attention as necessary.

Solubility and Solution Preparation

This compound exhibits good solubility in common organic solvents used in peptide synthesis.

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml). |

To enhance solubility, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.

Experimental Protocols

Protocol for Preparation of a Stock Solution

This protocol outlines the steps for dissolving this compound for use in SPPS.

Caption: Workflow for preparing a stock solution of this compound.

Protocol for Dmab Group Deprotection in SPPS

The ODmab protecting group is orthogonal to the acid-labile and standard base-labile protecting groups used in Fmoc-based SPPS. It is specifically cleaved using a dilute solution of hydrazine.

Caption: Experimental workflow for the selective removal of the Dmab protecting group.

Chemical Stability and Compatibility

The stability of this compound is a critical consideration during peptide synthesis.

-

Base Sensitivity: The Fmoc group is labile to basic conditions, typically being removed with 20% piperidine in DMF.

-

Acid Stability: The Fmoc group is stable under acidic conditions.

-

Orthogonality: The ODmab protecting group is stable to the conditions used for Fmoc group removal (piperidine) and to the acidic conditions used for final cleavage from most resins (e.g., TFA). It is selectively cleaved by hydrazine. This orthogonality allows for selective deprotection of the glutamic acid side chain for subsequent modifications such as lactamization or branching.

The following diagram illustrates the logical relationships of protecting group stability in Fmoc-SPPS.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Glu(ODmab)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Glu(ODmab)-OH is a pseudo-orthogonally protected glutamic acid derivative utilized in solid-phase peptide synthesis (SPPS). The 4-{[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl (ODmab) ester protecting group for the γ-carboxyl group of glutamic acid offers a unique deprotection strategy that is orthogonal to the standard acid-labile (e.g., tBu, Boc, Trt) and base-labile (Fmoc) protecting groups commonly employed in Fmoc-based SPPS.[1][2] This orthogonality allows for the selective deprotection of the glutamic acid side chain while the peptide remains anchored to the solid support and other protecting groups remain intact.

The key feature of the ODmab group is its selective and rapid cleavage under mild hydrazinolytic conditions, typically using a 2% hydrazine solution in DMF.[1] This selective deprotection is critical for the synthesis of complex peptides, particularly for on-resin cyclization to form side-chain lactam bridges, and for the introduction of modifications at a specific glutamic acid residue.

Key Applications

-

On-Resin Peptide Cyclization: The primary application of this compound is in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. After linear assembly of the peptide chain, the ODmab group can be selectively removed to expose the γ-carboxyl group of the glutamic acid residue, which can then react with a deprotected amino group on the same peptide to form a lactam bridge.

-

Synthesis of Branched and Modified Peptides: The orthogonal nature of the ODmab group allows for the selective deprotection of a glutamic acid side chain for the attachment of other molecules, such as fluorescent labels, polyethylene glycol (PEG) chains, or other peptides, to create branched structures.

-

Combinatorial Libraries: The selective cleavage of the ODmab group makes it a useful tool in the generation of peptide libraries with modifications at specific glutamic acid positions.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₄₀H₄₄N₂O₈ |

| Molecular Weight | 680.79 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥96.0% |

| Enantiomeric Purity | ≥99.5% |

| Solubility | Soluble in DMF |

Experimental Protocols

Coupling of this compound

Standard coupling protocols for Fmoc-SPPS can be used for the incorporation of this compound into a peptide sequence. The choice of coupling reagent can influence the efficiency of the reaction.

Materials:

-

Fmoc-protected peptide-resin

-

This compound (3-5 equivalents)

-

Coupling reagent (e.g., HATU, HBTU, DIC) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Activation: In a separate vessel, dissolve this compound and the coupling reagent in DMF. Add the base and allow to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture for 1-2 hours at room temperature.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Coupling Efficiency Data (Illustrative):

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Typical Coupling Time | Estimated Efficiency |

| HATU/DIPEA | 1:0.95:2 | 1-2 hours | >99% |

| HBTU/DIPEA | 1:0.95:2 | 1-2 hours | >98% |

| DIC/Oxyma | 1:1:1 | 2-4 hours | >97% |

Note: Actual coupling times and efficiencies may vary depending on the peptide sequence and reaction conditions.

Selective Cleavage of the ODmab Protecting Group

The ODmab group is selectively cleaved using a dilute solution of hydrazine in DMF. The progress of the cleavage can be monitored by UV spectroscopy due to the release of a UV-active indazole byproduct.

Materials:

-

Peptide-resin containing a Glu(ODmab) residue

-

2% Hydrazine monohydrate in DMF (v/v)

-

DMF

-

UV-Vis Spectrophotometer (for monitoring)

Batchwise Cleavage Protocol:

-

Washing: Wash the peptide-resin with DMF (3-5 times).

-

Hydrazine Treatment: Add a solution of 2% hydrazine in DMF to the resin (approximately 10 mL per gram of resin).

-

Reaction: Gently agitate the mixture at room temperature. The cleavage is typically complete within 3-10 minutes. For complete removal, repeat the hydrazine treatment 2-3 times for 3 minutes each.

-

Monitoring: After each treatment, collect the filtrate and measure the absorbance at 290 nm. The reaction is complete when the absorbance of the filtrate returns to baseline.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine and the cleavage byproducts.

Continuous Flow Cleavage Protocol:

-

Setup: Pack the peptide-resin in a column compatible with a continuous flow peptide synthesizer.

-

Hydrazine Flow: Flow a solution of 2% hydrazine in DMF through the column at a constant flow rate (e.g., 1-3 mL/min).

-

Monitoring: Connect the column outlet to a UV detector and monitor the absorbance of the eluate at 290 nm.

-

Completion: Continue the flow until the absorbance returns to the baseline, indicating the completion of the cleavage reaction.

-

Washing: Flush the column with DMF to remove residual hydrazine and byproducts.

Cleavage Performance Data:

| Method | Reagent | Time | Monitoring | Typical Yield |

| Batchwise | 2% Hydrazine in DMF | 3 x 3 min | UV at 290 nm | Quantitative (>99%) |

| Continuous Flow | 2% Hydrazine in DMF | Sequence dependent | UV at 290 nm | Quantitative (>99%) |

On-Resin Cyclization Following ODmab Cleavage

This protocol describes a general procedure for the formation of a side-chain lactam bridge between the deprotected glutamic acid and a lysine residue.

Materials:

-

Peptide-resin with deprotected Glu side chain and a free lysine side-chain amine

-

Coupling reagent for cyclization (e.g., PyBOP, HATU, HBTU) (3-5 equivalents)

-

Base (e.g., DIPEA, NMM) (6-10 equivalents)

-

DMF or NMP

Protocol:

-

ODmab Cleavage: Follow the protocol for the selective cleavage of the ODmab group as described above.

-

Lysine Side-Chain Deprotection: If the lysine side chain is protected with an orthogonal protecting group (e.g., Boc, Mtt), selectively remove it according to the appropriate protocol.

-

Washing: Wash the resin thoroughly with DMF.

-

Cyclization:

-

Swell the resin in DMF or NMP.

-

In a separate vessel, dissolve the coupling reagent in DMF/NMP.

-

Add the coupling reagent and base to the resin.

-

Agitate the reaction mixture at room temperature for 2-24 hours.

-

-

Monitoring: Monitor the progress of the cyclization by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

-

Washing: Once the cyclization is complete, wash the resin thoroughly with DMF and DCM.

Crude Purity of Cyclic Peptides (Illustrative Examples):

| Cyclic Peptide Sequence | Cyclization Reagent | Crude Purity (by HPLC) |

| cyclo(Glu-Ala-Lys-Gly) | PyBOP/DIPEA | ~75% |

| cyclo(Arg-Gly-Asp-Glu-Lys) | HATU/DIPEA | ~70% |

| cyclo(Phe-Trp-Lys-Thr-Glu) | HBTU/DIPEA | ~80% |

Note: Crude purity is highly dependent on the peptide sequence, cyclization conditions, and the efficiency of the preceding synthesis steps.

Potential Side Reactions and Mitigation

Pyroglutamate Formation

N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamic acid, especially when the N-terminal amine is deprotected for an extended period. This results in a mass loss of 18 Da.

Mitigation Strategies:

-

Immediate Coupling: Couple the next amino acid immediately after the deprotection of the N-terminal Fmoc-Glu residue to minimize the time the free amine is exposed.

-

Use of Potent Coupling Reagents: Employ highly efficient coupling reagents like HATU to ensure rapid amide bond formation.

-

In Situ Neutralization: Utilize coupling protocols where neutralization and coupling occur in the same step.

Visualizations

Caption: Experimental workflow for SPPS and on-resin cyclization using this compound.

Caption: Structure of this compound and its selective cleavage mechanism.

Conclusion

This compound is a valuable reagent for the synthesis of complex peptides, particularly cyclic peptides, due to the orthogonal nature of the ODmab protecting group. The mild and selective cleavage of the ODmab group with hydrazine allows for on-resin modifications and cyclization with high efficiency. Careful consideration of potential side reactions, such as pyroglutamate formation, and the implementation of appropriate mitigation strategies are essential for successful peptide synthesis. The protocols and data presented here provide a comprehensive guide for the effective utilization of this compound in solid-phase peptide synthesis.

References

On-Resin Cyclization of Peptides Using Fmoc-Glu(ODmab)-OH: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the on-resin cyclization of peptides, a key strategy in drug discovery for enhancing peptide stability and bioactivity. The focus is on the utilization of Fmoc-Glu(ODmab)-OH for achieving head-to-tail cyclization through the formation of a lactam bridge. This method leverages the orthogonality of the 4-({[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) (ODmab) protecting group, which can be selectively removed on-resin using dilute hydrazine, leaving other acid-labile side-chain protecting groups and the resin linkage intact.

Overview of the On-Resin Cyclization Strategy

On-resin cyclization offers significant advantages over solution-phase methods by minimizing intermolecular side reactions and simplifying purification processes. The strategy described herein involves anchoring the peptide to the solid support via the side chain of a glutamic acid residue. The C-terminal carboxyl group is protected with the ODmab group, which is later selectively cleaved to allow for intramolecular amide bond formation with the N-terminal amino group.

Key Features of the this compound Method:

-

Orthogonality: The ODmab group is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) used for final cleavage, but selectively removed by hydrazine.

-

Versatility: This method is applicable to a wide range of peptide sequences for the synthesis of cyclic peptides.

-

Efficiency: On-resin cyclization at high dilution is effectively mimicked due to the pseudo-dilution effect of the solid support, favoring intramolecular cyclization.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of head-to-tail cyclic peptides using this compound.

Materials and Reagents

-

This compound

-

Pre-loaded resin (e.g., Fmoc-Glu(Wang)-ODmab resin or Rink Amide resin for C-terminal amide peptides)

-

Standard Fmoc-protected amino acids

-

Coupling Reagents: HBTU, HATU, PyBOP, or DIC/Oxyma

-

Bases: N,N-Diisopropylethylamine (DIPEA), Piperidine

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

ODmab Deprotection Solution: 2% Hydrazine monohydrate in DMF

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Protocol 1: Linear Peptide Synthesis on Solid Support

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence. For the final N-terminal amino acid, the Fmoc group must be deprotected.

Protocol 2: Selective Deprotection of the ODmab Group

-

Washing: After the final Fmoc deprotection of the N-terminal amino acid, wash the peptidyl-resin thoroughly with DMF.

-

Hydrazine Treatment:

-

Treat the resin with a solution of 2% hydrazine monohydrate in DMF (25 mL/g of resin).

-

Gently agitate the resin for 3 minutes.

-

Filter and repeat the hydrazine treatment two more times.[1]

-

For continuous flow synthesizers, flow the 2% hydrazine solution through the resin bed at a rate of 3 mL/min.[1][2]

-

-

Monitoring Deprotection: The deprotection can be monitored by detecting the UV absorbance of the indazole byproduct in the filtrate at 290 nm. Continue the treatment until the absorbance returns to baseline.[2]

-

Washing: Wash the resin extensively with DMF to remove all traces of hydrazine.

-

Salt Conversion: Wash the resin with 5% DIPEA in DMF to convert the resulting hydrazine salt of the carboxylic acid to the more reactive DIPEA salt.[2]

Protocol 3: On-Resin Cyclization (Lactam Bridge Formation)

-

Coupling Reagent Addition:

-

Swell the resin in DMF.

-

Add a solution of the chosen coupling reagent (e.g., DIPCDI/HOAt (1.1 eq each), PyBOP (3 eq)/HOBt (3 eq)/DIPEA (6 eq)) in DMF to the resin.

-

-

Cyclization Reaction:

-

Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation. The extended reaction time is often necessary to ensure complete cyclization.

-

-

Monitoring Cyclization:

-

Take a small aliquot of the resin.

-

Cleave the peptide from the aliquot using the standard cleavage cocktail.

-

Analyze the cleaved peptide by LC-MS to determine the extent of cyclization versus the linear precursor.

-

Protocol 4: Cleavage from Resin and Deprotection

-

Washing: Wash the resin with DMF, followed by DCM, and then methanol.

-

Drying: Dry the resin under vacuum.

-

Cleavage:

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cyclic peptide.

-

-